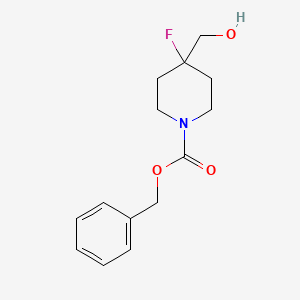
3,5-dichloropyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl2NO2S. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a sulfonyl chloride group at the 2nd position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Méthodes De Préparation
The synthesis of 3,5-dichloropyridine-2-sulfonyl chloride typically involves the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This method is optimized to ensure high yields and purity. Industrial production methods often involve the use of phosphorus pentachloride in a reaction solution containing pyridine-3-sulfonic acid . This process is carried out under controlled conditions to achieve the desired product.
Analyse Des Réactions Chimiques
3,5-dichloropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include thionyl chloride, dichloromethane, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,5-dichloropyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various pyridine derivatives and other heterocyclic compounds.
Medicine: It is used in the development of drugs, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-dichloropyridine-2-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in the synthesis of pharmaceuticals and other biologically active compounds .
Comparaison Avec Des Composés Similaires
3,5-dichloropyridine-2-sulfonyl chloride can be compared with other pyridine derivatives such as:
Pyridine-3-sulfonyl chloride: Similar in structure but lacks the chlorine substituents at the 3rd and 5th positions.
Pentachloropyridine: A perhalogenated pyridine with broader applications in organic synthesis.
Trifluoromethylpyridines: These compounds have different substituents but share similar reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.
Propriétés
Numéro CAS |
886371-16-0 |
|---|---|
Formule moléculaire |
C5H2Cl3NO2S |
Poids moléculaire |
246.5 g/mol |
Nom IUPAC |
3,5-dichloropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H |
Clé InChI |
SABQHHSBPBKFPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-Bromospiro[indoline-3,4'-piperidine]](/img/structure/B8270379.png)
![[2-(3-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B8270382.png)


